

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

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Compound of Interest

Compound Name: *Ethyl 8-(2-iodophenyl)-8-oxooctanoate*

Cat. No.: *B1327870*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**, a compound of interest in organic synthesis and potential pharmaceutical development. The information is presented to facilitate research and development activities requiring a detailed understanding of this molecule's characterization and preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.87	dd, J = 7.9, 1.1 Hz	1H	Ar-H
7.46	ddd, J = 8.1, 7.4, 1.1 Hz	1H	Ar-H
7.40	dd, J = 7.6, 1.6 Hz	1H	Ar-H
7.18	ddd, J = 7.9, 7.6, 1.6 Hz	1H	Ar-H
4.12	q, J = 7.1 Hz	2H	-OCH ₂ CH ₃
2.95	t, J = 7.3 Hz	2H	-COCH ₂ -
2.28	t, J = 7.4 Hz	2H	-CH ₂ COO-
1.72	p, J = 7.3 Hz	2H	-COCH ₂ CH ₂ -
1.60	p, J = 7.5 Hz	2H	-CH ₂ CH ₂ COO-
1.39 – 1.31	m	4H	-(CH ₂) ₂ -
1.25	t, J = 7.1 Hz	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
204.4	C=O (ketone)
173.3	C=O (ester)
142.1	Ar-C
140.5	Ar-C
132.8	Ar-C
131.2	Ar-C
128.2	Ar-C
92.4	Ar-C (C-I)
60.2	-OCH ₂ CH ₃
43.1	-COCH ₂ -
34.3	-CH ₂ COO-
28.8	-(CH ₂) ₂ -
28.7	-(CH ₂) ₂ -
24.8	-COCH ₂ CH ₂ -
24.2	-CH ₂ CH ₂ COO-
14.2	-OCH ₂ CH ₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
2933	C-H stretch (aliphatic)
1731	C=O stretch (ester)
1683	C=O stretch (ketone)
1239	C-O stretch (ester)

Table 4: Mass Spectrometry Data

m/z	Interpretation
389.0610	[M+H] ⁺ (Calculated for C ₁₆ H ₂₂ IO ₃ ⁺ : 389.0614)

Experimental Protocols

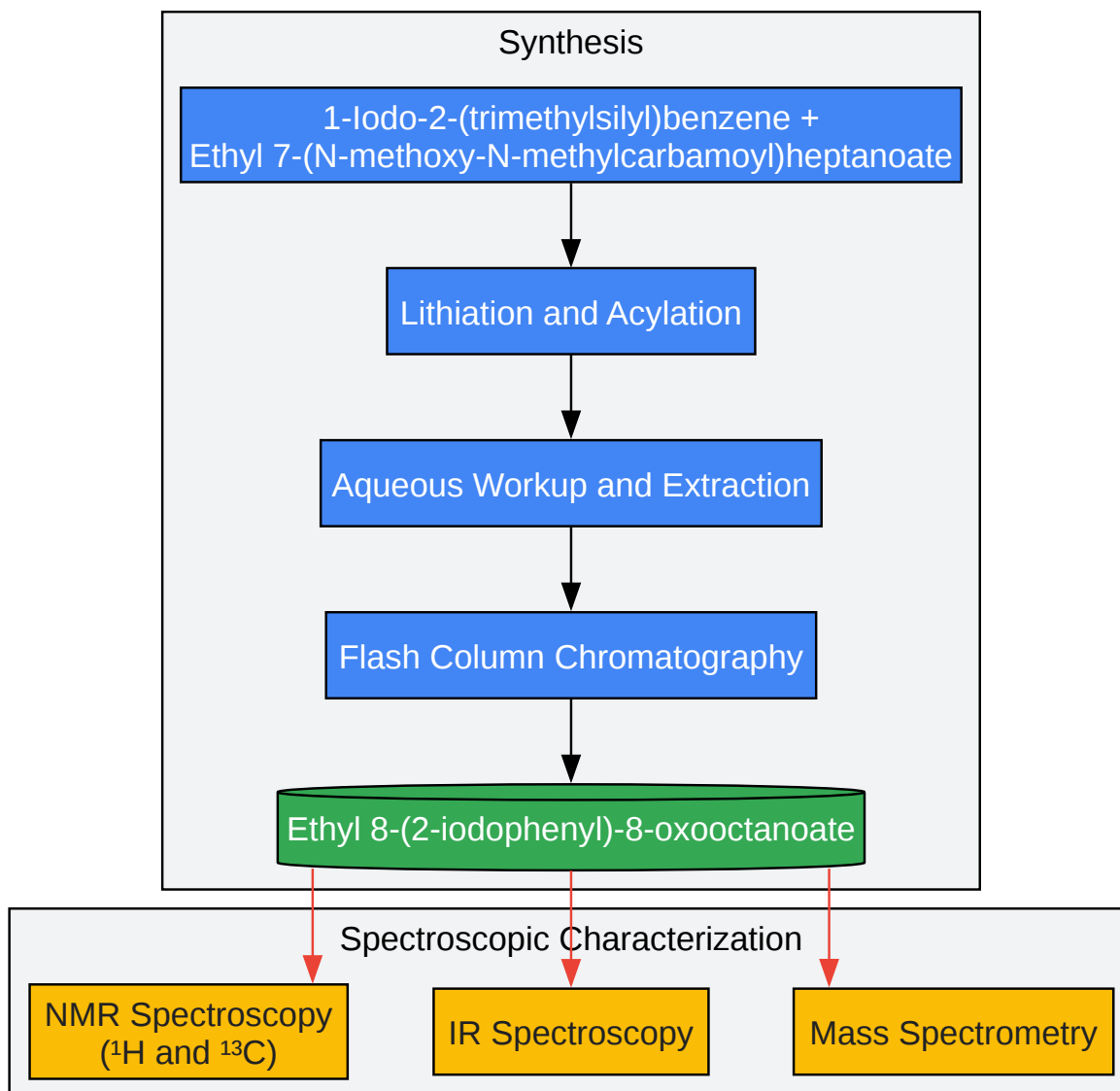
The synthesis and characterization of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** can be achieved through the following experimental protocol.

Synthesis of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**:

A solution of 1-iodo-2-(trimethylsilyl)benzene (1.0 equivalents) in anhydrous THF is cooled to -78 °C. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at the same temperature. A solution of ethyl 7-(N-methoxy-N-methylcarbamoyl)heptanoate (1.2 equivalents) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours. The reaction is subsequently quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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